Metabolic Origin: Exclusive O-Demethylated Metabolite of Verubulin, Not the N-Demethylated or Parent Species
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol (MPI-0440627) is generated exclusively via O-demethylation of verubulin by CYP1A2, CYP3A4, and CYP2C19, and is the sole O-demethylated metabolite identified in human clinical samples [1]. This contrasts with the N-demethylation pathway that produces a different metabolite (MPI-0441275), which retains the 4-methoxy group [1]. In the phase I trial of MPC-6827, MPI-0440627 was the metabolite whose pharmacokinetics were formally evaluated alongside the parent drug; no other demethylated species was quantified [2].
| Evidence Dimension | Metabolic pathway and structural identity of verubulin metabolites |
|---|---|
| Target Compound Data | O-demethylated metabolite (MPI-0440627); phenolic -OH at para position; exact mass 265.1215 Da |
| Comparator Or Baseline | Parent drug verubulin (4-methoxy group, exact mass 279.1372 Da) and N-demethylated metabolite MPI-0441275 (4-methoxy group retained, secondary amine) |
| Quantified Difference | Mass shift of -14.0157 Da relative to verubulin (loss of CH2); distinct from N-demethylation which yields +14.0157 Da difference from the O-demethylated species |
| Conditions | In vitro human liver microsome incubations; confirmed in plasma from 48 patients in phase I clinical trial (Tsimberidou et al., 2010) |
Why This Matters
For LC-MS/MS bioanalytical method development, only the authentic O-demethylated metabolite provides the correct retention time and mass transition (265.12→xxx), ensuring regulatory-compliant quantification in clinical pharmacokinetic studies.
- [1] InteDe Drug Metabolite Database. DM015764: MPI-0440627 metabolic pathway and DMEs. https://intede.idrblab.net/data/drug-metabolite/details/dm015764 View Source
- [2] Tsimberidou, A. M., et al. (2010). Phase I clinical trial of MPC-6827 (Azixa). Mol Cancer Ther, 9(12), 3410–3419. View Source
